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Compound of Interest

Compound Name: Junipediol B

Cat. No.: B599493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation

of Junipediol B, a naturally occurring phenylpropanoid derivative. The information presented

herein is compiled from available chemical databases and relevant scientific literature, offering

a foundational understanding for researchers in natural product chemistry, pharmacology, and

drug discovery.

Chemical Identity and Properties
Junipediol B is chemically defined as 2-(1,3-benzodioxol-5-yl)propane-1,3-diol. Its

fundamental properties are summarized in Table 1.

Property Value Source

Molecular Formula C₁₀H₁₂O₄ PubChem

Molecular Weight 196.20 g/mol PubChem

IUPAC Name
2-(1,3-benzodioxol-5-

yl)propane-1,3-diol
PubChem

Table 1: Chemical and Physical Properties of Junipediol B
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While specific details on the isolation of Junipediol B are not readily available in broad public

databases, it is known to co-exist with its stereoisomer, Junipediol A 8-glucoside, in Juniperus

phoenicea. The general workflow for isolating such natural products from plant material is

depicted in the following diagram.

Plant Material (Juniperus phoenicea)

Extraction (e.g., with Methanol/Acetone)

Crude Extract

Solvent Partitioning

Fractionation (e.g., Column Chromatography)

Purified Fractions

Further Purification (e.g., HPLC)

Isolated Junipediol B
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Caption: Generalized workflow for the isolation of Junipediol B.

Experimental Protocols: A General Approach
The following outlines a generalized protocol for the isolation of phenylpropanoids like

Junipediol B from a plant source such as Juniperus phoenicea.

Plant Material Collection and Preparation: Aerial parts of the plant are collected, air-dried,

and ground into a fine powder.

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent,

such as methanol or acetone, at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatographic Purification: The fractions are subjected to various chromatographic

techniques, including column chromatography on silica gel or Sephadex, followed by

preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure

compound.

Structure Elucidation
The determination of the chemical structure of Junipediol B would have relied on a

combination of spectroscopic techniques.

Spectroscopic Data
Although the specific, experimentally obtained spectroscopic data for Junipediol B is not

available in the public domain, a standard approach to its structure elucidation would involve

the following analyses. The expected data, based on its known structure, are summarized in

the tables below.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a

molecule.

Atom
Expected ¹H NMR Chemical

Shift (δ, ppm)

Expected ¹³C NMR Chemical

Shift (δ, ppm)

1 - ~138.0

2 ~6.75 (d) ~108.0

3 - ~147.0

4 - ~146.0

5 ~6.70 (d) ~109.0

6 ~6.65 (dd) ~121.0

7 ~2.80 (m) ~45.0

8 ~3.70 (dd) ~65.0

8' ~3.60 (dd) ~65.0

O-CH₂-O ~5.90 (s) ~101.0

Table 2: Predicted NMR Spectroscopic Data for Junipediol B

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Technique Expected [M+H]⁺ or M⁺˙ Key Fragment Ions (m/z)

ESI-MS 197.0763

179 (loss of H₂O), 165 (loss of

CH₂OH), 135 (benzodioxole

fragment)

HR-ESI-MS 196.0736 (M⁺) -
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Table 3: Predicted Mass Spectrometric Data for Junipediol B

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in the molecule.

Frequency (cm⁻¹) Functional Group Assignment

~3350 (broad) O-H stretch (hydroxyl)

~2900 C-H stretch (aliphatic)

~1600, 1500, 1450 C=C stretch (aromatic)

~1250, 1040 C-O stretch

~930 O-CH₂-O bend (methylenedioxy)

Table 4: Predicted Infrared Spectroscopic Data for Junipediol B

Logical Workflow for Structure Elucidation
The process of piecing together the spectroscopic data to determine the structure of

Junipediol B would follow a logical progression.

Molecular Formula (from HR-MS)

Degrees of Unsaturation

Proposed Structure

Functional Groups (from IR)

¹H and ¹³C NMR Data

2D NMR (COSY, HMQC, HMBC) Fragmentation Pattern (from MS)

Confirmation (e.g., Synthesis or X-ray Crystallography)
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Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Junipediol B.

Signaling Pathways and Biological Activity
The biological activity of Junipediol B has not been extensively studied. However, related

compounds with the benzodioxole moiety are known to interact with various biological

pathways. Further research is required to elucidate the specific targets and mechanisms of

action for Junipediol B.

Conclusion
The structure of Junipediol B, 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, has been established

through standard phytochemical and spectroscopic methods. This technical guide provides a

foundational summary of the key data and methodologies involved in its characterization.

Further investigation into its synthesis, pharmacological properties, and potential therapeutic

applications is warranted.

To cite this document: BenchChem. [Elucidation of the Chemical Structure of Junipediol B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599493#junipediol-b-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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